molecular formula C13H13NO3S B056919 Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 161797-99-5

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No. B056919
M. Wt: 263.31 g/mol
InChI Key: VBAMDWNNTNVLAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves a multi-step process, starting from 4-hydroxy-benzonitrile. The process includes treatment with sodium hydrogen sulfide and anhydrous magnesium chloride in dimethylformamide to give thioamide. Subsequent cyclization with ethyl 2-chloroacetoacetate without separation yields the target compound in a one-pot process. The synthesis is optimized for industrial preparation due to its efficiency and avoidance of column chromatography for purification (Shaojie, 2010).

Scientific Research Applications

  • Intermediate for Drug Synthesis : It's used as a key intermediate in the synthesis of febuxostat, a drug used to treat gout by inhibiting xanthine oxidase. The improved process for synthesizing this compound is crucial for industrial preparation due to its efficiency and suitability for large-scale production (Shaojie, 2010) and (Zheng Zhi-bing, 2008).

  • Fluorescent Probe for Biothiols : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is used in the creation of ratiometric fluorescent probes for the selective detection of cysteine and homocysteine. These biothiols are essential biomolecules, and the ability to detect them selectively is crucial for various physiological and diagnostic applications (Risong Na et al., 2016) and (Yi Wang et al., 2017).

  • Antimicrobial Study : Modified derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been studied for their antimicrobial activities against various bacterial and fungal strains. Understanding the structure-activity relationship of these compounds contributes significantly to the field of medicinal chemistry (N. Desai et al., 2019).

  • Anti-inflammatory and Antiproliferative Properties : Certain derivatives synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have shown anti-inflammatory and antiproliferative activities, suggesting potential applications in treating inflammation and cancer (M. Virmani & S. Hussain, 2014) and (J. P. Sonar et al., 2020).

  • Metal Complex Formation : The compound has been used to synthesize Schiff bases and their metal complexes, which show marked biological activities. This demonstrates its role in coordination chemistry and potential therapeutic applications (D. G. Anuse et al., 2021).

  • Synthesis of Other Chemical Compounds : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate serves as a precursor in the synthesis of various chemically significant compounds, demonstrating its versatility in chemical synthesis (Kenneth M. Boy & J. Guernon, 2005).

  • Photophysical and Singlet Oxygen Activation Properties : This compound has been studied for its photophysical properties and its ability to sensitize singlet oxygen, indicating potential applications in photochemistry and photodynamic therapy (M. Amati et al., 2010).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in areas like medicine or materials science.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCYSKNNFCGDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428280
Record name Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

CAS RN

161797-99-5
Record name Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161797-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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